![molecular formula C17H15Cl2N5O2 B2946025 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-99-4](/img/structure/B2946025.png)
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Olomoucine II, is a synthetic purine derivative that has been extensively studied for its potential use as a cell cycle inhibitor. This compound has been shown to have potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell division. As a result, Olomoucine II has been investigated for its potential use in cancer therapy and other applications related to cell proliferation.
Mecanismo De Acción
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II exerts its inhibitory effects on CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of CDK substrates, leading to cell cycle arrest and apoptosis. This compound II has been shown to selectively inhibit CDK2, CDK5, and CDK7, which are all involved in cell cycle regulation and have been implicated in cancer development.
Biochemical and Physiological Effects
This compound II has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA repair pathways. In addition, this compound II has been shown to have anti-inflammatory and neuroprotective effects, suggesting potential applications beyond cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II is its potent inhibitory effects on CDKs, which makes it a valuable tool for studying the role of these kinases in cell cycle regulation and cancer development. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound II. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound II, particularly in non-cancer contexts. Finally, there is potential for the use of this compound II in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy in cancer treatment.
Métodos De Síntesis
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 4,6,7-trimethyl-2-(prop-2-yn-1-yl)imidazo[1,2-a]pyrimidin-5(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound II as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione II has been extensively studied for its potential use as a cell cycle inhibitor in cancer therapy. CDKs are key regulators of cell division, and their overexpression or dysregulation is a common feature of many types of cancer. This compound II has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition to its potential use in cancer therapy, this compound II has also been investigated for its role in other cellular processes, such as DNA repair and apoptosis.
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-11(18)5-4-6-12(10)19/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXYKCXSIZTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
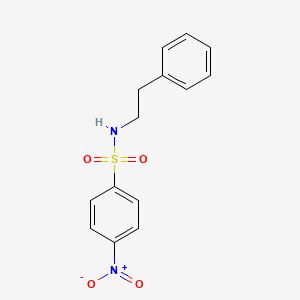
![2-Methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2945944.png)
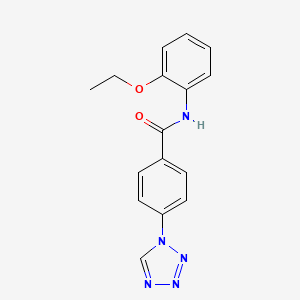
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)
![6-(4-fluorobenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945949.png)
![2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2945950.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2945953.png)
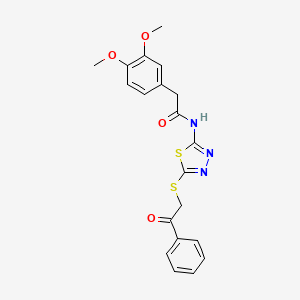
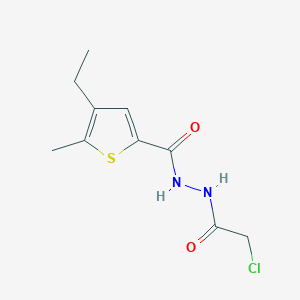
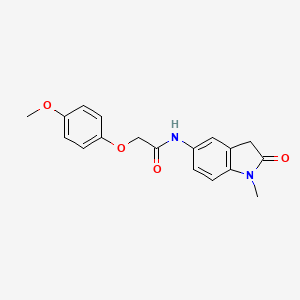

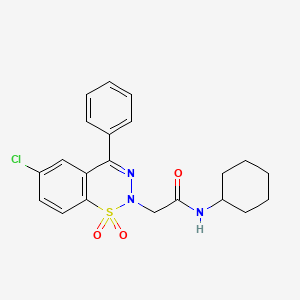
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2945965.png)
